
4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In Additionally, we will list future directions for research involving this compound.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is known to interact with specific receptors in the brain and other tissues, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide are dependent on the specific receptors it interacts with. Some of the reported effects of this compound include modulation of neurotransmitter release, inhibition of cancer cell growth, and modulation of immune system activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. Additionally, this compound can be synthesized on a large scale, making it readily available for scientific research purposes. However, there are limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Zukünftige Richtungen
There are many future directions for research involving 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide. Some of these directions include further investigation of its mechanism of action, exploration of its potential applications in drug discovery, and development of new synthetic methods for producing this compound. Additionally, this compound could be used in combination with other drugs or compounds to investigate synergistic effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide involves the reaction of 4-methylpiperidine-4-carboxylic acid with thionyl chloride to form 4-methylpiperidine-4-carbonyl chloride. The resulting compound is then reacted with 2-acetylthiazole in the presence of a base to form 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide. This synthesis method has been optimized and can be performed on a large scale, making it a viable option for producing this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide make it a valuable tool for studying various biological processes. This compound has been shown to have potential applications in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of specific receptors in the brain, as well as to investigate the effects of various drugs on these receptors. In cancer research, this compound has been used to study the mechanisms of action of certain chemotherapy drugs, as well as to develop new drugs that target specific cancer cells. In drug discovery, this compound has been used as a lead compound in the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
4-methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11(17)16-6-4-10(5-7-16)15-13(18)12-9(2)14-8-19-12/h3,8,10H,1,4-7H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLVBDMNHXPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
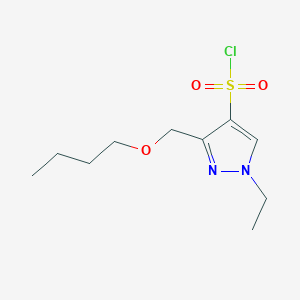
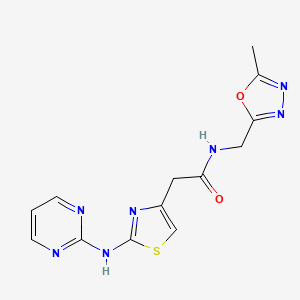
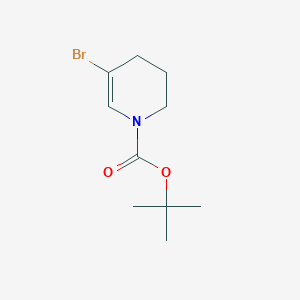
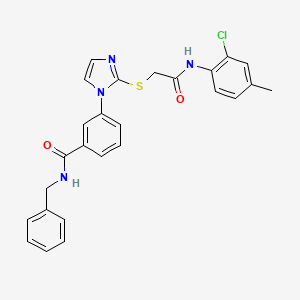

![1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2470918.png)

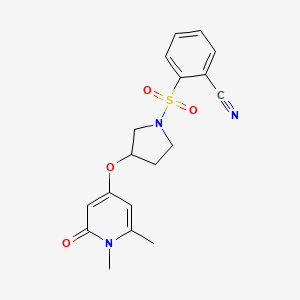

![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)
![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)
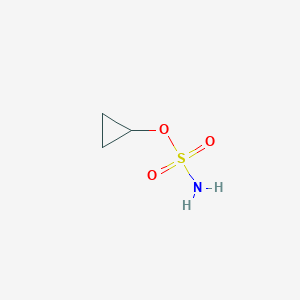
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)